N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

SYK kinase inhibition enzymatic IC50 kinase inhibitor potency

Researchers requiring a well-characterized dual SYK/FLT3 inhibitor often face limited availability of highly selective tool compounds. Mivavotinib (TAK-659) solves this with confirmed 96% TGI in FLT3-ITD AML xenografts and >50-fold selectivity across 290 kinases. - 2.5× greater TGI vs. BTK inhibitor in GCB-DLBCL models. - Validated pharmacodynamic signature (pSYK, pBLNK, pBTK, cleaved caspase-3) for biomarker assay development. - Supplied as free base with analytical data; ready-to-ship from BenchChem's global inventory.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 1286703-54-5
Cat. No. B2808250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS1286703-54-5
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C
InChIInChI=1S/C21H24N4O/c1-13-6-8-18(9-7-13)16(4)23-21(26)19-10-11-20(22-12-19)25-17(5)14(2)15(3)24-25/h6-12,16H,1-5H3,(H,23,26)
InChIKeyHDMIJGIZBINEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAK-659: Dual SYK/FLT3 Inhibitor Overview


N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as TAK-659 or mivavotinib, is a small-molecule, orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the class of heteroaromatic pyrrolidinone-based kinase inhibitors developed through structure-based drug design [1]. TAK-659 has entered Phase I/II clinical evaluation for advanced solid tumors, lymphoma, and acute myeloid leukemia (AML) [1].

Dual SYK/FLT3 kinase inhibition for pathway studies
Orally bioavailable, reversible binding for in vivo models
Clinical-stage research compound with Phase I/II trial context

Why TAK-659 Substitution Fails


SYK inhibitors are not interchangeable because they exhibit divergent kinase selectivity profiles, differential FLT3 co-inhibition, and distinct tumor microenvironment effects. TAK-659 is a dual SYK/FLT3 inhibitor with low nanomolar potency on both targets, while many comparators such as entospletinib are SYK-selective or, like fostamatinib, show substantially weaker FLT3 activity. These pharmacological differences translate into marked variations in in vivo efficacy across B-cell malignancy subtypes and AML genotypes, preventing simple class-level substitution [1][2][3]. The evidence below quantifies these critical differentiators.

Kinase selectivity profile
SYK-selective inhibitors (e.g., entospletinib) lack FLT3 co-inhibition, which may alter AML model response.
Dual inhibition extent
Fostamatinib exhibits weaker FLT3 activity; direct substitution may not reproduce dual-target engagement.
Pathway suppression level
BTK inhibitors provide downstream BCR blockade, which may yield different DLBCL model TGI compared to SYK inhibition.

TAK-659: Quantitative Comparison with SYK/BTK Inhibitors


Superior SYK Enzymatic Potency

TAK-659 inhibits SYK with an IC50 of 3.2 nM [1], which represents a 2.4-fold improvement over entospletinib (IC50 7.7 nM [2]) and a 12.8-fold improvement over fostamatinib (IC50 41 nM ), consistent across independent studies. Cerdulatinib, a dual SYK/JAK inhibitor, exhibits weaker SYK inhibition with an IC50 of 32 nM , making TAK-659 10-fold more potent against SYK. While cross-study comparisons require cautious interpretation, all comparator data were generated in analogous cell-free enzymatic assays measuring direct kinase inhibition.

SYK enzymatic potency
Head-to-head
IC50 3.2 nM
vs. entospletinib 7.7 nM, fostamatinib 41 nM
Supports SYK target engagement at low concentrations
Cell-free assay; cross-study comparison
SYK kinase inhibition enzymatic IC50 kinase inhibitor potency

Dual SYK/FLT3 Targeting in AML

TAK-659 potently inhibits both SYK (IC50 4.3 nM) and FLT3 (IC50 4.6 nM) with near-equivalent potency [1]. In contrast, entospletinib is a SYK-selective inhibitor with no significant FLT3 activity at therapeutic concentrations [2]. Fostamatinib shows 5-fold weaker potency against FLT3 relative to SYK . In AML xenograft models, TAK-659 demonstrated tumor growth inhibition (TGI) of 96% in FLT3-ITD-driven MV-4-11 tumors and 66% in FLT3 wild-type KG-1 tumors [1], indicating that FLT3 co-inhibition contributes meaningfully to anti-leukemic activity.

Dual SYK/FLT3 inhibition
Head-to-head
FLT3 IC50 4.6 nM, SYK IC50 4.3 nM
Entospletinib: no FLT3 activity; Fostamatinib: ~200 nM
Supports single-molecule dual inhibition in AML models
AML xenograft TGI up to 96% (FLT3-ITD)
FLT3 inhibition dual kinase targeting acute myeloid leukemia

Superior to BTK Inhibitor in GCB-DLBCL

In a head-to-head comparison within the OCI-LY-19 GCB-type DLBCL xenograft model, TAK-659 at 60 mg/kg oral daily dosing achieved 37% tumor growth inhibition (TGI), compared to only 15% TGI for a BTK inhibitor (presumed ibrutinib) at an equivalent dosing schedule [1]. The 2.5-fold greater TGI supports the mechanistic hypothesis that inhibition of BCR signaling upstream of BTK at the level of SYK provides broader pathway suppression than BTK blockade alone. TAK-659 also demonstrated robust TGI across multiple additional DLBCL subtypes: OCI-LY-10 (ABC, TGI 50%), HBL-1 (ABC, TGI 40%), PHTX-95L (primary human tumor, TGI 70%), and WSU (non-ABC/GCB, TGI 50%) [1].

SYK vs. BTK inhibition in DLBCL
Head-to-head
TGI 37% (TAK-659) vs. 15% (BTK inhibitor)
OCI-LY-19 GCB-DLBCL xenograft
Supports BCR pathway dissection upstream of BTK
Model-specific TGI endpoint context
DLBCL xenograft BTK inhibitor comparison in vivo TGI

Broad Kinase Selectivity Profile

In a panel of 290 protein kinases, TAK-659 exhibited >50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. This selectivity window is comparable to or exceeds that of entospletinib, which shows 13- to >1000-fold cellular selectivity for SYK over other kinases including JAK2, c-KIT, FLT3, RET, and KDR [2]. While cerdulatinib deliberately targets multiple kinases (SYK, JAK1/2/3, TYK2) with IC50 values ranging from 0.5 to 32 nM , TAK-659's selectivity profile minimizes JAK/STAT pathway interference, potentially reducing immunosuppressive effects. The specific fold-selectivity values for TAK-659 over JAK3 (36-fold), ZAP70 (42-fold), and VEGFR2 (23-fold) have been reported .

Kinase selectivity panel
Cross-study
>50-fold selectivity over 290 kinases
JAK3 36×, ZAP70 42×, VEGFR2 23×
Selectivity profile supports pathway-specific interpretation
Recombinant kinase panel
kinase selectivity off-target profiling safety pharmacology

Differential Activity: FLT3-Mutated vs. WT AML

In primary human AML cells, TAK-659 showed significantly higher anti-proliferative effects in FLT3-mutated patient samples compared to FLT3 wild-type samples, a pattern also observed with fostamatinib but not with entospletinib or RO9021 [1]. This differential is attributed to TAK-659's potent FLT3 inhibition (IC50 4.6 nM) [2], which complements SYK inhibition in FLT3-driven leukemias. In the FLT3-ITD-dependent MV-4-11 xenograft model, TAK-659 achieved 96% TGI, substantially exceeding the 66% TGI observed in FLT3-WT KG-1 tumors [2], demonstrating genotype-dependent in vivo efficacy.

FLT3 genotype-stratified activity
Cross-study
Higher anti-proliferative effect in FLT3-mutated AML cells
Entospletinib: no differential; Fostamatinib: lower overall potency
Supports FLT3-dependent biology studies in AML
Primary patient blast cultures; in vivo TGI 96% vs. 66%
FLT3-ITD primary AML blasts patient-stratified activity

TAK-659: Research and Procurement Applications


BCR Signaling Validation in BTK-Resistant Lymphoma

TAK-659's demonstrated 2.5-fold greater in vivo TGI over a BTK inhibitor in GCB-DLBCL [1] makes it the preferred chemical tool for dissecting SYK-dependent vs. BTK-dependent BCR signaling. Researchers investigating BTK inhibitor resistance mechanisms can use TAK-659 to test whether upstream pathway blockade at the SYK node restores anti-tumor activity in models refractory to BTK-targeted agents.

FLT3-ITD-Driven AML Model Research

With 96% TGI in the FLT3-ITD MV-4-11 xenograft model [2], TAK-659 offers a single-molecule alternative to FLT3-selective inhibitors (e.g., quizartinib) that retains concomitant SYK inhibition. This is particularly relevant for ex vivo studies on primary AML blasts, where TAK-659 has shown significantly higher anti-proliferative activity in FLT3-mutated patient samples than SYK-selective agents [3].

Kinase Selectivity Benchmarking

TAK-659's >50-fold selectivity over 290 kinases, with quantitative fold-selectivity values for JAK3 (36-fold), ZAP70 (42-fold), and VEGFR2 (23-fold) [4], establishes it as a reference compound for kinase selectivity panels. Laboratories developing next-generation SYK or dual SYK/FLT3 inhibitors can use TAK-659 as a selectivity benchmark to contextualize their own compound profiles.

BCR Pathway Pharmacodynamic Biomarkers

TAK-659 induces time-dependent inhibition of phospho-SYK (pSYK525), phospho-BLNK (pBLNK65), and downstream markers including phospho-BTK, NFκB, ERK1/2, and STAT3, coupled with cleaved caspase-3 elevation [1][2]. This well-characterized pharmacodynamic signature enables its use as a positive control in BCR pathway biomarker assay development and in vivo pharmacodynamic/pharmacokinetic modeling studies.

Application
Selection Property
Validation Focus
BCR signaling studies in BTK-inhibitor-resistant lymphoma models
Dual SYK/FLT3 engagement vs. BTK-only blockade
Model TGI endpoint comparison
FLT3-ITD-driven AML model research
Single-molecule dual SYK/FLT3 inhibition
FLT3 genotype-stratified response endpoints
Kinase selectivity benchmarking
Selectivity profile across 290 kinases
Fold-selectivity over off-target kinases
BCR pathway pharmacodynamic biomarker research
Phospho-protein target engagement signature
Pathway marker validation (pSYK, pBLNK, etc.)
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